molecular formula C11H13N3 B3060882 4-[2-(1H-imidazol-1-yl)ethyl]aniline CAS No. 97163-49-0

4-[2-(1H-imidazol-1-yl)ethyl]aniline

Cat. No.: B3060882
CAS No.: 97163-49-0
M. Wt: 187.24 g/mol
InChI Key: YUZWMTAPQJUKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1H-imidazol-1-yl)ethyl]aniline is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-imidazol-1-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11-3-1-10(2-4-11)5-7-14-8-6-13-9-14/h1-4,6,8-9H,5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZWMTAPQJUKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393294
Record name 4-[2-(1H-imidazol-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

97163-49-0
Record name 4-[2-(1H-imidazol-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Evolution of Research on Imidazole Aniline Hybrid Systems

The scientific journey of imidazole-aniline hybrid systems is built upon the rich individual histories of its constituent parts. The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, was first synthesized in 1858. researchgate.net Since its discovery, it has been identified as a core component of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489), cementing its importance in biochemistry and pharmacology. nih.gov Aniline (B41778), a primary aromatic amine, has been a fundamental building block in the synthetic chemical industry since the 19th century, famously enabling the development of a vast array of synthetic dyes and, later, pharmaceuticals like sulfonamides.

Initial research into these scaffolds focused on their fundamental reactivity and the synthesis of simple derivatives. Over time, the concept of molecular hybridization—strategically combining distinct pharmacophores or functional moieties to create a single molecule with enhanced or novel properties—gained prominence in drug discovery and materials science. researchgate.net This led to the deliberate synthesis of imidazole-aniline hybrids.

Early investigations were often exploratory, aiming to understand the synthetic methodologies required to link these two systems and to characterize the fundamental physicochemical properties of the resulting compounds. As synthetic techniques became more sophisticated, the research evolved towards creating libraries of these hybrid molecules to screen for various biological activities. This progression marked a shift from pure synthesis to application-oriented research, driven by the recognition that the imidazole moiety can act as a versatile hydrogen bond donor/acceptor and a coordination site for metal ions, while the aniline group offers a readily modifiable handle for tuning electronic properties and attaching further substituents. nih.gov

Table 1: Timeline of Key Developments

Era Key Developments Impact on Imidazole-Aniline Research
Mid-19th Century First synthesis of imidazole (1858) and the rise of aniline-based dyes. researchgate.net Established the foundational chemistry for the two core moieties.
Early-20th Century Identification of imidazole in key biological molecules (e.g., histidine). Spurred interest in the biological significance of the imidazole ring.
Mid-20th Century Development of modern spectroscopic techniques (NMR, MS, IR). Enabled detailed structural characterization of newly synthesized hybrid molecules. ijrpc.com
Late-20th Century Rise of medicinal chemistry and the concept of molecular hybridization. Researchers began to intentionally combine imidazole and aniline scaffolds to create novel compounds with potential therapeutic activities. researchgate.net
21st Century Advances in computational chemistry and high-throughput screening. Enabled rational design and theoretical investigation of imidazole-aniline derivatives, accelerating the discovery of compounds with specific functions. researchgate.netresearchgate.net

Current Significance and Emerging Research Trajectories for 4 2 1h Imidazol 1 Yl Ethyl Aniline

In the contemporary research environment, 4-[2-(1H-imidazol-1-yl)ethyl]aniline and related imidazole-aniline hybrids are recognized as "privileged structures" in medicinal chemistry. dntb.gov.ua This term refers to molecular scaffolds that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery programs. The current significance of this compound is largely centered on its role as a versatile synthetic intermediate for creating more complex molecules with targeted biological activities.

Emerging research trajectories for derivatives of this hybrid system are diverse and span multiple therapeutic areas. One of the most prominent areas is oncology, where imidazole-based compounds are being investigated as kinase inhibitors, anti-proliferative agents, and compounds that target tumor angiogenesis. researchgate.netdntb.gov.ua The rationale is that the imidazole (B134444) core can mimic interactions of biological purines, while the aniline (B41778) portion can be functionalized to achieve specific binding to the active sites of enzymes like tyrosine kinases, which are often dysregulated in cancer.

Another significant research avenue is in the development of novel anti-infective agents. Studies have demonstrated that linking an imidazole moiety to other heterocyclic systems, often via a linker derived from an aniline precursor, can yield compounds with potent antiprotozoal activity. For example, derivatives of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole have shown strong activity against parasites like Trichomonas vaginalis and Giardia intestinalis, in some cases exceeding the potency of the standard drug metronidazole. researchgate.net Furthermore, research continues to explore imidazole hybrids as potential antibacterial, antifungal, and antiviral agents. researchgate.net

Beyond medicine, the unique electronic and coordination properties of these hybrids make them candidates for applications in materials science, such as in the development of corrosion inhibitors, organic light-emitting diodes (OLEDs), and as ligands for creating novel metal-organic frameworks (MOFs) and coordination complexes. nih.gov

Table 2: Emerging Research Applications of Imidazole-Aniline Derivatives

Research Area Specific Trajectory Rationale / Mechanism
Oncology Kinase Inhibition The scaffold can fit into the ATP-binding site of kinases, which are crucial for cancer cell signaling. dntb.gov.ua
Anticancer Agents Derivatives show cytotoxic effects against various cancer cell lines, such as breast and lung cancer. researchgate.net
Infectious Diseases Antiprotozoal Agents Compounds show potent activity against various parasites, potentially by disrupting their metabolic pathways. researchgate.net
Antifungal/Antibacterial The hybrid structure can interfere with microbial cell wall synthesis or other essential cellular processes. researchgate.net
Materials Science Coordination Chemistry The nitrogen atoms in the imidazole ring act as excellent ligands for metal ions, forming stable complexes. nih.gov
Corrosion Inhibition Molecules can adsorb onto metal surfaces, forming a protective layer that prevents corrosion.

Theoretical Underpinnings and Frameworks for Investigating 4 2 1h Imidazol 1 Yl Ethyl Aniline

Retrosynthetic Analysis and Key Precursors for this compound

A logical retrosynthetic analysis of this compound (I) suggests a primary disconnection at the C-N bond of the aniline (B41778) moiety. This leads to the key intermediate, 1-[2-(4-nitrophenyl)ethyl]-1H-imidazole (II), and subsequent reduction of the nitro group. This approach is advantageous as it utilizes a common and reliable transformation in the final step.

Further disconnection of intermediate (II) at the N-C bond between the imidazole (B134444) ring and the ethyl side chain points to two primary precursors: imidazole (III) and a suitable 2-(4-nitrophenyl)ethyl halide, such as 2-(4-nitrophenyl)ethyl bromide (IV). Alternatively, an alcohol precursor, 2-(4-nitrophenyl)ethanol (V), can be used and activated in situ (e.g., via tosylation) or used in a Mitsunobu reaction.

The key precursors identified through this analysis are:

Imidazole (III): A commercially available and fundamental building block.

2-(4-Nitrophenyl)ethanol (V): A commercially available starting material that can be readily converted to the corresponding halide or other activated forms.

4-Nitrophenethyl bromide (IV): A key electrophile for the N-alkylation of imidazole, typically synthesized from the corresponding alcohol (V).

This retrosynthetic strategy forms the basis for a linear, multi-step synthesis, which is a common approach for the preparation of this and structurally related compounds.

Conventional and Innovative Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several synthetic routes can be envisioned, ranging from traditional multi-step approaches to more advanced strategies that enhance efficiency.

Multi-Step Synthesis Approaches

A conventional and reliable multi-step synthesis of this compound is outlined below. This linear sequence involves the preparation of a key intermediate followed by functional group transformation.

Step 1: Synthesis of 1-[2-(4-Nitrophenyl)ethyl]-1H-imidazole

The initial step involves the N-alkylation of imidazole with a suitable 2-(4-nitrophenyl)ethyl electrophile. A common method is the reaction of imidazole with 2-(4-nitrophenyl)ethyl bromide in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.

Alternatively, 2-(4-nitrophenyl)ethanol can be converted to a better leaving group, such as a tosylate, which then reacts with the sodium salt of imidazole.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group in 1-[2-(4-nitrophenyl)ethyl]-1H-imidazole to the corresponding aniline. This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed.

StepReactantsReagents and ConditionsProduct
1Imidazole, 2-(4-Nitrophenyl)ethyl bromideNaH, DMF, 0 °C to rt1-[2-(4-Nitrophenyl)ethyl]-1H-imidazole
21-[2-(4-Nitrophenyl)ethyl]-1H-imidazoleH₂, Pd/C, MethanolThis compound

Convergent and Divergent Synthetic Strategies

While a linear synthesis is straightforward, convergent and divergent strategies can offer advantages in terms of efficiency and the generation of molecular diversity.

Convergent Strategy:

A convergent approach would involve the synthesis of two complex fragments that are then coupled in a late-stage reaction. For this compound, a hypothetical convergent synthesis could involve the preparation of a 4-aminophenylboronic acid derivative and a 1-(2-haloethyl)-1H-imidazole, followed by a Suzuki coupling reaction. However, the more direct N-alkylation route is generally more efficient for this specific target. The principles of convergent synthesis are more applicable to more complex analogues where building blocks can be independently synthesized and then combined.

Divergent Strategy:

A divergent strategy would enable the synthesis of a variety of derivatives from a common intermediate. Starting from the final product, this compound, various derivatives can be synthesized by modifying the aniline amino group or the imidazole ring. For instance, the aniline moiety can be acylated, alkylated, or converted to a diazonium salt for further transformations, leading to a library of compounds with diverse functionalities. This approach is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

One-Pot Reaction Protocols

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. While a specific one-pot synthesis for this compound is not prominently described in the literature, a plausible one-pot procedure could involve the in-situ formation of the electrophile from 2-(4-nitrophenyl)ethanol, followed by N-alkylation of imidazole, and subsequent reduction of the nitro group in the same reaction vessel. For example, a one-pot reaction could be envisioned where 2-(4-nitrophenyl)ethanol is first treated with a reagent like N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) to generate the bromide in situ, which then reacts with imidazole. Following this, a suitable reducing agent could be added to effect the nitro group reduction. However, the compatibility of the reagents and reaction conditions for these sequential transformations would need careful optimization.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound can significantly reduce its environmental impact. Key areas for improvement include the use of greener solvents, catalysts, and energy sources.

Green Synthesis of the Imidazole Moiety:

For the synthesis of the imidazole core itself, several green methods have been developed. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The use of water as a solvent and non-toxic catalysts are also key aspects of green imidazole synthesis.

Sustainable Reduction of the Nitro Group:

The reduction of the nitro group is a critical step where green chemistry can be applied. While catalytic hydrogenation is relatively clean, alternative methods using more environmentally benign reducing systems are being explored. These include the use of recyclable catalysts, such as magnetic nanoparticles, which can be easily separated from the reaction mixture. Photocatalytic reduction of nitroarenes using semiconductor materials under visible light is another promising green alternative. Transfer hydrogenation using formic acid or isopropanol (B130326) as the hydrogen source with a suitable catalyst is also considered a greener approach.

Green ApproachDescription
Microwave-assisted synthesisCan be applied to the N-alkylation step to reduce reaction times and potentially use less harsh solvents.
Use of Greener SolventsReplacing solvents like DMF with more benign alternatives such as ethanol, water, or ionic liquids.
Recyclable CatalystsEmploying heterogeneous catalysts, like polymer-supported bases for the alkylation or magnetic nanoparticle-supported metals for the reduction, to simplify purification and allow for catalyst reuse.
PhotocatalysisUtilizing light energy to drive the nitro reduction, often with semiconductor photocatalysts, avoiding the need for high-pressure hydrogen or stoichiometric metal reductants.

Derivatization and Functionalization Strategies for this compound

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogues with tailored properties.

Functionalization of the Aniline Moiety:

The primary amino group of the aniline ring is a versatile handle for various chemical transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Functionalization of the Imidazole Ring:

The imidazole ring also presents opportunities for functionalization, although it is generally less reactive than the aniline moiety:

Electrophilic Substitution: The C2, C4, and C5 positions of the imidazole ring can undergo electrophilic substitution, such as halogenation or nitration, although these reactions may require harsh conditions and can be complicated by the presence of the aniline group.

N-Substitution of the Second Nitrogen: In principle, the second nitrogen of the imidazole ring could be alkylated, but this is generally less favorable than the initial N-alkylation.

Metalation and Cross-Coupling: Deprotonation of the C2 position with a strong base followed by reaction with an electrophile or a cross-coupling reaction can be used to introduce substituents at this position.

These derivatization strategies allow for the systematic modification of the physicochemical and biological properties of this compound, making it a valuable scaffold for various applications.

Modifications at the Aniline Moiety

The aniline portion of the molecule, with its primary amino group and activated aromatic ring, is amenable to a wide range of chemical transformations. These modifications can alter the electronic properties, basicity, and steric profile of the compound.

N-Functionalization Reactions: The primary amino group is a key handle for derivatization through N-alkylation and N-acylation reactions. N-acylation, typically performed with acyl chlorides or anhydrides, converts the amine into a more stable and less basic amide. This transformation is also crucial as a protective strategy in electrophilic aromatic substitution to moderate the reactivity of the ring and prevent side reactions. lkouniv.ac.inchemistrysteps.com Cobalt(II) and other metal complexes can catalyze transamidation reactions, using reagents like N,N-dimethylformamide (DMF) as a carbonyl source for N-formylation. researchgate.net

Electrophilic Aromatic Substitution: The amino group is a potent activating, ortho-, para-director for electrophilic aromatic substitution (EAS). wikipedia.orgbyjus.com Consequently, reactions such as halogenation, nitration, and sulfonation preferentially occur at the positions ortho to the amino group (C3 and C5).

Halogenation: Direct bromination of aniline derivatives in polar solvents typically leads to polysubstitution due to the high reactivity of the ring. For instance, reaction with bromine water can result in the formation of the 2,4,6-tribromoaniline (B120722) derivative. byjus.com Monosubstitution can be achieved under milder conditions or by first protecting the amino group as an acetanilide, which moderates its activating effect.

Nitration: Direct nitration of anilines with strong acid mixtures (HNO₃/H₂SO₄) is often complicated by oxidation of the aniline and the formation of a significant amount of the meta-substituted product. chemistrysteps.combyjus.com This is because, under the highly acidic conditions, the amino group is protonated to form the anilinium ion, which is a meta-directing group. byjus.com A common strategy to achieve para-nitration is to first acylate the amine, perform the nitration, and then hydrolyze the amide to restore the amino group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not effective on unprotected anilines. The basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), leading to strong deactivation of the aromatic ring. lkouniv.ac.in

Reaction TypeReagents/ConditionsPosition of ModificationResulting Functional Group
N-Acylation Acyl chloride (RCOCl), PyridineAmino Group (N)Amide (-NHCOR)
N-Alkylation Alkyl halide (R-X), BaseAmino Group (N)Secondary/Tertiary Amine (-NHR, -NR₂)
Schiff Base Formation Aldehyde (RCHO), Acid catalystAmino Group (N)Imine (-N=CHR)
Halogenation Br₂, Acetic AcidRing (C3, C5)Bromo- (-Br)
Sulfonation Fuming H₂SO₄Ring (C3, C5)Sulfonic Acid (-SO₃H)

Table 1: Summary of potential modifications at the aniline moiety.

Modifications at the Imidazole Moiety

The imidazole ring is an electron-rich heterocycle that can undergo substitution at both nitrogen and carbon atoms. While the N1 position is occupied by the ethylaniline substituent, the N3 nitrogen and the C2, C4, and C5 carbons are available for further functionalization.

C-H Functionalization: Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have enabled the direct functionalization of C-H bonds on the imidazole core.

Palladium-Catalyzed Reactions: Palladium catalysts can facilitate the coupling of imidazoles with various partners. For instance, palladium-catalyzed isocyanide insertion has been used for C(sp²)-H functionalization at the C2 and C4 positions to construct fused imidazole derivatives. acs.org

Nickel-Catalyzed Reactions: Nickel-based catalytic systems are effective for the C-H arylation and alkenylation of imidazoles. nih.gov These methods allow for the coupling of the imidazole ring with aryl halides, phenol (B47542) derivatives, or enol derivatives, providing a direct route to C2-substituted products. nih.gov

Functionalization via N-Oxides: An alternative strategy involves the initial oxidation of the imidazole to an imidazole N-oxide. This modification alters the ring's electronic properties, facilitating functionalization at the C2 and C5 positions through various transformations, including cycloaddition and nucleophilic substitution reactions. beilstein-journals.org

Reaction TypeReagents/ConditionsPosition of ModificationResulting Functional Group
N3-Alkylation Alkyl halide (R-X)N3Quaternary Imidazolium (B1220033) Salt
C2-H Arylation Aryl halide, Ni or Pd catalystC2Aryl group
C2-H Alkenylation Enol derivative, Ni catalystC2Alkenyl group
C4/C5-H Functionalization Various (e.g., organolithiums)C4, C5Diverse substituents

Table 2: Summary of potential modifications at the imidazole moiety.

Side-Chain Functionalization and Linker Strategies

Direct chemical modification of the saturated ethylenic side-chain is generally challenging. Therefore, functionalization of this linker is most effectively achieved by employing modified precursors during the initial synthesis of the core scaffold. This approach allows for the introduction of a wide variety of functionalities and linker types.

Synthesis from Functionalized Precursors:

Using Modified Phenethylamines: One common route involves starting with a substituted 4-nitrophenethylamine. The ethyl chain of this precursor can be modified to include stereocenters, alkyl groups, or other functionalities. Subsequent reduction of the nitro group to an aniline, followed by cyclization with a suitable reagent to form the imidazole ring, yields the desired analogue.

Using Modified Histamines: An alternative strategy begins with histamine (B1213489) or its derivatives, where the ethylamine (B1201723) side chain is already present. The terminal amino group can be functionalized or used in coupling reactions, such as Buchwald-Hartwig amination, with a substituted aryl halide to form the aniline portion of the final molecule.

Linker Variation Strategies: The nature of the two-carbon linker can be systematically varied to probe its influence on the molecule's properties.

Linker Length: Homologues with shorter (methyl) or longer (propyl, butyl) chains can be synthesized by selecting the appropriate starting materials (e.g., 4-aminophenethylamine vs. 4-aminophenylpropylamine).

Incorporation of Heteroatoms: Ether or amide linkages can be incorporated into the side chain to increase polarity and hydrogen bonding capacity. For example, a Williamson ether synthesis between a 4-aminophenol (B1666318) derivative and a 2-chloroethyl-imidazole precursor would yield an analogue with an ether-containing linker.

Linker StrategySynthetic ApproachPotential Linker Structure
Chain Extension Use of 4-aminophenyl-C₃/C₄-amines-CH₂CH₂CH₂-
Chain Rigidity Incorporation of cyclic or unsaturated units-CH=CH-
Heteroatom Inclusion Williamson ether or amide coupling-O-CH₂CH₂-, -C(O)NH-CH₂-
Stereocenter Introduction Asymmetric synthesis of phenethylamine (B48288) precursor-CH(R)CH₂- or -CH₂CH(R)-

Table 3: Examples of side-chain functionalization and linker strategies.

Asymmetric Synthesis and Stereocontrol in the Preparation of Chiral Analogues of this compound

The preparation of enantiomerically pure analogues of this compound can be achieved by introducing a stereocenter into the ethyl side-chain. This requires the use of asymmetric synthesis methodologies to control the stereochemical outcome of the reaction.

Substrate-Controlled Synthesis: One of the most direct methods involves the use of a chiral starting material. For instance, beginning the synthesis with an enantiopure amino acid, such as a protected form of phenylalanine or a derivative thereof, can provide a chiral backbone from which the target molecule can be elaborated.

Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries can be temporarily attached to a precursor molecule to direct a subsequent stereoselective transformation. For example, chiral imidazolidin-2-ones, derived from chiral amino acids, have been successfully employed as auxiliaries to direct asymmetric alkylations, aldol (B89426) reactions, and Michael additions. researchgate.net In the context of the target molecule, a prochiral enolate precursor could be alkylated diastereoselectively using such an auxiliary, which is then removed to reveal the chiral side chain.

Catalytic Asymmetric Synthesis: The use of chiral catalysts to transform a prochiral substrate into a chiral product is a highly efficient approach.

Asymmetric Hydrogenation: A key strategy would involve the catalytic asymmetric hydrogenation of a suitable prochiral olefin or enamine precursor. Chiral transition metal complexes (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) are highly effective for this transformation, establishing the stereocenter with high enantioselectivity.

Asymmetric Reduction: If the synthesis proceeds through a ketone intermediate (e.g., 4-[2-(1H-imidazol-1-yl)acetyl]aniline), the stereocenter can be set by the asymmetric reduction of the carbonyl group using chiral reducing agents (e.g., CBS catalysts) or through catalytic asymmetric transfer hydrogenation.

Atroposelective Synthesis: While the parent molecule is not axially chiral, appropriate substitution on the aniline and/or imidazole rings could introduce a hindered axis of rotation, leading to atropisomers. The synthesis of such axially chiral compounds can be achieved through asymmetric multicomponent reactions catalyzed by chiral acids, such as chiral phosphoric acids, which have been shown to be effective in controlling the stereochemistry of similar heterocyclic systems. nih.gov

Asymmetric StrategyKey TransformationSubstrate TypeCatalyst/Reagent Example
Chiral Auxiliary Diastereoselective alkylationProchiral enolateEvans' oxazolidinones, Chiral imidazolidin-2-ones
Catalytic Asymmetric Hydrogenation Enantioselective C=C or C=N reductionProchiral alkene or enamine[Rh(DIPAMP)(COD)]BF₄
Catalytic Asymmetric Reduction Enantioselective C=O reductionProchiral ketoneCorey-Bakshi-Shibata (CBS) catalyst
Atroposelective Synthesis Asymmetric multicomponent reactionSubstituted precursorsChiral Phosphoric Acid (CPA)

Table 4: Methodologies for the asymmetric synthesis of chiral analogues.

X-ray Crystallography for Precise Solid-State Structural Determination

There is no evidence of a crystal structure determination for this compound in the crystallographic databases.

Until research on the synthesis and detailed characterization of this compound is conducted and published, a comprehensive and scientifically accurate article on its advanced spectroscopic features cannot be provided.

Single Crystal X-ray Diffraction Studies

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsion angles. Analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the aniline N-H protons and the imidazole nitrogen atoms, as well as potential π-π stacking between the aromatic rings.

A search for the crystallographic information file (CIF) or published structural data for this compound did not yield any results. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or detailed molecular geometry can be presented.

Powder X-ray Diffraction in Amorphous or Polycrystalline Forms

Powder X-ray Diffraction (PXRD) is a key analytical technique for identifying crystalline phases and assessing the purity of a bulk sample. For a polycrystalline form of this compound, the PXRD pattern would consist of a unique series of diffraction peaks (reflections) at specific 2θ angles. This pattern serves as a fingerprint for the crystalline solid, and its analysis could confirm the presence of a single crystalline phase or a mixture of polymorphs. If the compound were amorphous, the pattern would show broad, non-distinct humps instead of sharp peaks.

No published PXRD patterns or data for this compound were found.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis Spectroscopy: This technique probes the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound would be expected to display absorption maxima (λ_max) corresponding to π-π* transitions within the aniline and imidazole aromatic systems. The conjugation between these systems would influence the position and intensity of these bands.

Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence, emitting light after being electronically excited. A fluorescence spectrum would reveal the emission wavelength(s) and the quantum yield, providing insights into the molecule's photophysical properties and its potential for applications in materials science or as a fluorescent probe.

No experimental UV-Vis absorption or fluorescence emission spectra for this compound could be sourced from scientific databases.

Chiroptical Spectroscopy (CD, VCD) for Stereochemical Analysis of Optically Active Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to analyze chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD or VCD signal. These techniques would only be applicable to chiral, optically active derivatives of this compound. Since no such derivatives or their corresponding chiroptical data were found during the literature search, no information can be provided for this section.

Computational Chemistry and Theoretical Investigations of 4 2 1h Imidazol 1 Yl Ethyl Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) to determine the optimal three-dimensional arrangement of atoms and the distribution of electrons.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like 4-[2-(1H-imidazol-1-yl)ethyl]aniline, MD simulations would be crucial for exploring its conformational landscape. The ethyl linker between the aniline (B41778) and imidazole (B134444) rings allows for considerable rotational freedom, leading to multiple possible low-energy conformations.

By simulating the molecule's behavior in a solvent, such as water, MD can reveal how solvent molecules interact with different parts of the solute and influence its preferred shape. researchgate.net Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability of different conformations and the flexibility of specific regions of the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The aniline moiety is electron-rich, suggesting that the HOMO would likely be localized on the aniline ring and the nitrogen of the amino group. Conversely, the imidazole ring can act as an electron acceptor, so the LUMO might be distributed over this part of the molecule. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. acadpubl.eu

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table is for conceptual demonstration only.)

OrbitalEnergy (eV)Primary Localization
HOMO-5.5 to -6.5Aniline ring, Amino group
LUMO-0.5 to -1.5Imidazole ring
HOMO-LUMO Gap~4.0 to 5.0N/A

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides powerful tools for investigating the pathways of chemical reactions. For this compound, one could theoretically study its behavior in various reactions, such as electrophilic aromatic substitution on the aniline ring or reactions involving the imidazole nitrogen atoms.

By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. Transition state analysis allows for the calculation of activation energies, which are critical for determining reaction rates. For example, a computational study of the reaction of 4-methyl aniline with hydroxyl radicals has been performed to elucidate the reaction mechanism and kinetics. mdpi.com A similar approach could be applied to understand the reactivity of this compound.

Prediction and Validation of Spectroscopic Properties through Theoretical Models

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. tandfonline.comcore.ac.uk These theoretical spectra would be invaluable for interpreting experimental NMR data and confirming the molecule's structure.

Infrared (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of the molecule. core.ac.uk The resulting theoretical IR spectrum would show characteristic peaks for the N-H stretches of the aniline, C-H stretches of the aromatic rings and the ethyl bridge, and the vibrational modes of the imidazole ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating the UV-Vis absorption spectrum. core.ac.uk This would help in understanding the electronic structure and identifying the wavelengths of maximum absorption for this compound.

Lack of Specific Research Data Precludes Article Generation on the Coordination Chemistry of this compound

A thorough and extensive search of scientific literature and chemical databases has revealed a significant lack of specific research focused on the coordination chemistry of the compound this compound as a ligand. Despite the broad interest in the coordination capabilities of both imidazole and aniline derivatives, this particular molecule does not appear to have been the subject of detailed investigation regarding its chelation with metal ions.

Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline. The specific data required to populate the sections on chelation modes, binding affinity, synthesis of metal complexes, and their advanced characterization are not available in the public domain. To maintain scientific integrity and avoid speculation, the generation of the requested article cannot be fulfilled.

The field of coordination chemistry extensively covers ligands containing imidazole and aniline moieties. Imidazole-containing ligands are well-known for their versatility in coordinating to a wide array of metal ions, primarily through the pyridinic nitrogen atom of the imidazole ring. This interaction is fundamental to the function of many metalloenzymes and has been widely exploited in the design of catalysts and materials. Similarly, aniline and its derivatives can coordinate to metals through the amino group, although the lone pair on the nitrogen is less basic and sterically more accessible than in aliphatic amines.

For a ligand such as this compound, it is plausible to hypothesize potential coordination behaviors, including:

Monodentate coordination: Primarily through the more basic and sterically accessible nitrogen of the imidazole ring.

Bidentate chelation: Involving both the imidazole nitrogen and the aniline nitrogen to form a stable chelate ring with a metal ion. The ethyl bridge between the two aromatic rings would be a key factor in determining the stability and geometry of such a complex.

However, without experimental evidence from spectroscopic analysis (like IR, NMR, and UV-Vis) and, most definitively, X-ray crystallography, any discussion of coordination pathways, binding affinities, and the structure of potential metal complexes would be purely theoretical and not based on the detailed research findings required. Furthermore, information regarding synthetic methodologies for homoleptic and heteroleptic complexes of this specific ligand is absent from the scientific literature.

Therefore, until such research is conducted and published, a comprehensive and factual article on the coordination chemistry of this compound cannot be written.

Coordination Chemistry of 4 2 1h Imidazol 1 Yl Ethyl Aniline As a Ligand

Electronic Structure and Magnetic Properties of Metal-4-[2-(1H-imidazol-1-yl)ethyl]aniline Complexes

The electronic structure and resulting magnetic properties of metal complexes containing 4-[2-(1H-imidazol-1-yl)ethyl]aniline are dictated by the interplay between the metal d-orbitals and the ligand's donor atoms. The imidazole (B134444) and aniline (B41778) moieties present different donor characteristics, influencing the d-orbital splitting and the spin state of the central metal ion.

The magnetic properties of these complexes are a direct consequence of their electronic structure, specifically the number of unpaired electrons. du.edu.egresearchgate.net Complexes can be either paramagnetic (possessing unpaired electrons and being attracted to a magnetic field) or diamagnetic (having all electrons paired and being weakly repelled by a magnetic field). The spin state of a metal ion in an octahedral complex is determined by the balance between the crystal field splitting energy (Δo) and the electron pairing energy (P).

High-spin complexes are formed when Δo < P. In this case, it is energetically more favorable for electrons to occupy the higher-energy eg orbitals before pairing up in the lower-energy t2g orbitals, resulting in a maximum number of unpaired electrons.

Low-spin complexes are formed when Δo > P. Here, the energy cost of promoting an electron to the eg orbitals is greater than the energy required to pair electrons in the t2g orbitals, leading to a minimum number of unpaired electrons.

For instance, in a hypothetical octahedral Fe(II) (d6) complex with this compound, a high-spin configuration would result in four unpaired electrons, leading to strong paramagnetism. Conversely, a low-spin configuration would result in a diamagnetic complex with no unpaired electrons. The actual spin state would depend on the precise coordination environment and the resulting ligand field strength.

Table 1: Predicted Magnetic Properties of Octahedral Metal-4-[2-(1H-imidazol-1-yl)ethyl]aniline Complexes

Metal Ion d-electron Configuration Predicted Spin State Number of Unpaired Electrons Magnetic Behavior
Cr(III) High-spin 3 Paramagnetic
Mn(II) d⁵ High-spin 5 Strongly Paramagnetic
Fe(II) d⁶ High-spin or Low-spin 4 or 0 Paramagnetic or Diamagnetic
Co(II) d⁷ High-spin 3 Paramagnetic
Ni(II) d⁸ High-spin 2 Paramagnetic
Cu(II) d⁹ High-spin 1 Paramagnetic

This table is illustrative and the actual properties may vary based on experimental conditions.

Ligand Field Theory and Molecular Orbital Theory Applied to Complex Systems

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory provide more sophisticated models to describe the electronic structure and bonding in coordination complexes compared to the purely electrostatic Crystal Field Theory.

Ligand Field Theory is an extension of crystal field theory that incorporates the covalent character of the metal-ligand bond. libretexts.org It considers the overlap of metal and ligand orbitals, providing a more accurate picture of the d-orbital splitting. In complexes of this compound, the nitrogen lone pairs of both the imidazole and aniline groups form σ-bonds with the metal's d-orbitals. The imidazole ring, with its π-system, also has the potential for π-interactions with the metal's t2g orbitals. These π-interactions can either be of the π-donor or π-acceptor type, depending on the relative energies of the metal and ligand orbitals, which can further influence the magnitude of Δo.

Molecular Orbital Theory provides the most comprehensive description of bonding in coordination compounds by considering the linear combination of atomic orbitals (LCAO) of both the metal and the ligands to form molecular orbitals. dalalinstitute.com For an octahedral complex of this compound, the valence orbitals of the metal (e.g., 3d, 4s, 4p for a first-row transition metal) and the donor orbitals of the six coordinating nitrogen atoms would combine to form a set of bonding, non-bonding, and anti-bonding molecular orbitals.

The resulting MO diagram would show that the highest occupied molecular orbitals (HOMOs) and the lowest unoccupied molecular orbitals (LUMOs) are typically of d-orbital parentage. The energy separation between the non-bonding (or weakly bonding) t2g orbitals and the anti-bonding eg* orbitals corresponds to the ligand field splitting parameter, Δo. Computational studies using methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure, orbital contributions, and bonding nature of such complexes. umn.eduresearchgate.netfrontiersin.orgresearchgate.net

Catalytic Applications of 4 2 1h Imidazol 1 Yl Ethyl Aniline and Its Derivatives

Organocatalysis Mediated by 4-[2-(1H-imidazol-1-yl)ethyl]aniline

While direct studies on this compound as an organocatalyst are not extensively documented, its structural components suggest potential utility in this field. The imidazole (B134444) ring is a well-known feature in organocatalysts, capable of promoting reactions through nucleophilic or general base catalysis. For instance, imidazole derivatives have been employed in acylation reactions and other transformations. The aniline (B41778) moiety, a primary aromatic amine, can also participate in organocatalytic reactions, such as in the formation of enamines or imines as reactive intermediates.

The bifunctional nature of this compound, possessing both a Lewis basic imidazole and a potentially nucleophilic aniline, could allow for synergistic catalytic activity in certain reactions. This dual functionality could be advantageous in reactions requiring the activation of both electrophilic and nucleophilic partners.

Transition Metal Catalysis Involving this compound Ligands

The most significant potential for the catalytic application of this compound lies in its role as a ligand in transition metal catalysis. The imidazole and aniline nitrogen atoms can coordinate to a metal center, forming stable complexes that can catalyze a variety of organic transformations.

In homogeneous catalysis, ligands play a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. N-heterocyclic carbenes (NHCs), which can be generated from imidazolium (B1220033) salts, are highly valued ligands in homogeneous catalysis. Derivatives of this compound could be converted into imidazolium salts and subsequently to NHC ligands. These NHC ligands, when complexed with transition metals like palladium, ruthenium, or rhodium, could be effective in a wide array of catalytic reactions. The aniline group offers a convenient handle for tuning the ligand's properties through substitution on the phenyl ring.

The development of novel, sterically bulky, and easily accessible NHC ligands is an active area of research. The synthesis of such ligands can often start from readily available industrial chemicals like aniline. This highlights the potential for creating a library of ligands from this compound with tailored properties for specific catalytic applications.

Immobilizing homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. researchgate.net The aniline group in this compound provides an excellent anchor for immobilization onto various solid supports, such as silica, polymers, or magnetic nanoparticles.

A related compound, 4-(1H-imidazol-1-yl)aniline, has been successfully immobilized on Sepharose CL-6B for use in mixed-mode chromatography. nih.gov This demonstrates the feasibility of attaching imidazole-aniline structures to solid supports. Once immobilized, metal complexes of these ligands can be used as recyclable heterogeneous catalysts. For example, palladium nanoparticles supported on various matrices have been shown to be effective and recyclable catalysts for reactions like reductive amination. mdpi.com

Support Material Immobilization Strategy Potential Catalytic Application Reference
Silica GelCovalent bonding via functionalized anilineC-C coupling, Hydrogenation researchgate.net
PolymersCopolymerization of a derivatized aniline monomerReductions, Oxidations mdpi.com
Magnetic NanoparticlesAnchoring through the aniline groupReductive Amination, Suzuki Coupling mdpi.com
SepharoseCovalent linkage(Demonstrated for chromatography) nih.gov

Scope of Catalytic Reactions

Catalytic systems based on aniline and imidazole derivatives have been explored for both oxidation and reduction reactions. The catalytic oxidation of aniline itself has been studied using various catalysts, leading to products like azoxybenzene. rsc.org Metal complexes with ligands containing nitrogen donors can mimic the activity of enzymes like phenoxazinone synthase, which catalyzes the aerobic oxidation of o-aminophenols. researchgate.net It is conceivable that metal complexes of this compound could exhibit similar catalytic activity in selective oxidation reactions.

In the realm of reduction reactions, the one-pot reductive amination of nitroarenes with aldehydes to produce secondary anilines is a significant transformation often catalyzed by transition metal-based catalysts. mdpi.com Palladium and ruthenium catalysts, both in homogeneous and heterogeneous forms, have been successfully employed for this purpose. mdpi.com Ligands derived from this compound could be used to enhance the efficiency and selectivity of such reductive processes.

Reaction Type Catalyst System (Analogous) Substrate Product Key Findings Reference
OxidationAg/Fe2O3 nanoparticlesAnilineAzoxybenzeneHigh conversion and selectivity at low temperatures. rsc.org rsc.org
OxidationHeteropolyoxometalatesAnilineNitrosobenzene/NitrobenzeneSelective conversion with H2O2 as oxidant. researchgate.net researchgate.net
ReductionPolymer supported Pd nanoparticlesNitroarenes and AldehydesSecondary AnilinesRecyclable catalyst for one-pot reductive amination. mdpi.com mdpi.com
ReductionRu/MCM-41Nitroaromatics and CarbonylsN-substituted aminesSupported catalyst more active than soluble analogue. mdpi.com mdpi.com

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the palladium center. Ligands derived from this compound, particularly NHC ligands, could be highly effective in various coupling reactions.

Asymmetric Catalysis for Enantioselective Synthesis

The development of chiral ligands is crucial for enantioselective catalysis, a field dedicated to the synthesis of single enantiomers of chiral molecules. Imidazole-containing compounds are attractive candidates for chiral ligand design due to the coordinating ability of the nitrogen atoms, which can bind to a metal center and create a chiral environment around it. While direct studies on this compound are scarce, research on analogous structures provides insight into its potential.

Chiral ligands based on imidazole derivatives have been successfully employed in a variety of asymmetric reactions. For instance, novel tridentate ligands incorporating an imidazole ring have been synthesized and applied in copper(II)-catalyzed nitroaldol (Henry) reactions. upce.cz These ligands, when complexed with a metal, can effectively control the stereochemical outcome of the reaction, leading to the formation of enantioenriched 2-nitroalcohols, which are valuable synthetic intermediates. upce.cz

The general approach involves the modification of the core imidazole structure with chiral substituents. In the context of this compound, the aniline group presents a convenient handle for introducing chirality. For example, the amine group could be functionalized to create more complex chiral environments. The resulting chiral ligands can then be used in a range of metal-catalyzed reactions.

Another area where imidazole derivatives have shown promise is in the synthesis of axially chiral compounds. nih.gov The development of catalytic enantioselective methods to construct axially chiral imidazoles is an active area of research. nih.gov These molecules can serve as powerful chiral ligands in other asymmetric transformations.

The following table summarizes the types of asymmetric reactions where imidazole-based ligands, structurally related to this compound, have been applied.

Asymmetric ReactionCatalyst SystemProduct TypeEnantiomeric Excess (ee)Reference
Nitroaldol (Henry) ReactionCopper(II) / Chiral Imidazole-based Ligands2-NitroalcoholsModerate upce.cz
Friedel-Crafts AlkylationCopper(II) / Chiral Bis(oxazolinyl)thiophenesAlkylated IndolesUp to 81% nih.gov
A³-Coupling (Aldehyde-Alkyne-Amine)Copper / Chiral Imidazole-based Biaryl P,N-LigandPropargylaminesHigh semanticscholar.org

Mechanistic Investigations of Catalytic Cycles Involving this compound

Understanding the reaction mechanism is fundamental to optimizing catalytic systems and designing more efficient catalysts. For catalysts derived from this compound, the imidazole and aniline moieties would play key roles in the catalytic cycle.

In metal-catalyzed reactions, the imidazole nitrogen can act as a strong sigma-donor ligand, coordinating to the metal center and influencing its electronic properties. The aniline group can also coordinate to the metal or act as a Brønsted base/acid, participating in proton transfer steps that are often crucial in catalytic cycles.

Mechanistic studies on related copper-catalyzed N-arylation of amides highlight the importance of chelating diamine ligands in controlling the concentration of the active catalytic species. mit.edu Similarly, a bidentate or tridentate ligand derived from this compound could chelate to a metal center, thereby stabilizing the catalytic species and influencing its reactivity and selectivity.

For instance, in a hypothetical asymmetric hydrogenation reaction, the catalyst derived from a chiral version of this compound would first coordinate to the prochiral substrate. The transfer of hydrogen to the substrate would then occur within the chiral environment of the catalyst, leading to the preferential formation of one enantiomer of the product. The product would then dissociate from the catalyst, allowing the catalyst to enter a new catalytic cycle.

Catalyst Stability, Durability, and Recyclability Studies

For practical applications, the stability, durability, and recyclability of a catalyst are of paramount importance. Heterogenization of homogeneous catalysts is a common strategy to facilitate catalyst recovery and reuse. The aniline group in this compound provides a functional handle for immobilization onto solid supports such as polymers, silica, or magnetic nanoparticles.

For example, a catalyst system involving an imidazole derivative has been supported on magnetic nanoparticles, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. mdpi.com This approach not only simplifies the purification process but also allows for the catalyst to be reused for multiple cycles with minimal loss of activity. mdpi.commdpi.com

Materials Science and Advanced Applications of 4 2 1h Imidazol 1 Yl Ethyl Aniline Non Biological

Incorporation into Polymeric Materials and Copolymers

The presence of a primary amine on the aniline (B41778) ring makes 4-[2-(1H-imidazol-1-yl)ethyl]aniline a suitable monomer for incorporation into various polymer backbones. The imidazole (B134444) group, in turn, can impart unique properties to the resulting materials, such as enhanced thermal stability, ion conductivity, and the ability to coordinate with metal ions.

Polymers incorporating this compound can be synthesized through several established methods for aniline and its derivatives. Chemical oxidative polymerization is a common approach for producing polyaniline and its substituted counterparts. rsc.org In a typical process, the monomer would be oxidized in an acidic medium using an oxidant like ammonium (B1175870) persulfate. The resulting polymer would likely be a substituted polyaniline with imidazole side chains.

Another potential route is through copolymerization with other monomers to tailor the final properties of the material. For instance, copolymerizing with aniline could modulate the electrical conductivity and processability of the resulting polymer. mdpi.com The properties of such polymers would be influenced by the ratio of the comonomers and the polymerization conditions.

The characterization of these polymers would involve a suite of analytical techniques to determine their structure, molecular weight, thermal stability, and electrical properties. Techniques such as Fourier-transform infrared (FTIR) spectroscopy would be used to confirm the presence of characteristic functional groups from both the aniline and imidazole moieties. Nuclear magnetic resonance (NMR) spectroscopy would provide detailed information about the polymer structure. The molecular weight and its distribution could be determined using gel permeation chromatography (GPC). Thermal properties, such as the glass transition temperature and decomposition temperature, would be assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The electrical conductivity, a key property of polyaniline-based materials, would be measured using techniques like the four-probe method.

Table 1: Representative Properties of Functionalized Polyaniline Derivatives (Note: The following data is illustrative and based on known properties of substituted polyanilines, not specifically this compound-based polymers.)

PropertyRepresentative Value RangeCharacterization Technique
Molecular Weight (Mw) 10,000 - 100,000 g/mol GPC
Polydispersity Index (PDI) 1.5 - 3.0GPC
Electrical Conductivity 10⁻⁹ - 10¹ S/cmFour-Probe Method
Thermal Stability (TGA) Stable up to 250-350 °CTGA

Polymers containing imidazole groups have shown promise in membrane-based separation technologies, particularly for gas separation and ion transport. nih.gov The imidazole moiety can facilitate the transport of specific molecules, such as CO2, due to its interaction with acidic gases. rsc.org Therefore, a polymer derived from this compound could potentially be fabricated into membranes for applications like carbon capture.

The polyaniline backbone, with its tunable properties, could provide the necessary mechanical strength and stability for the membrane. scispace.com The incorporation of the imidazole-ethyl side chain would introduce functionalities that could enhance the separation performance. The development of such membranes would involve casting the synthesized polymer into thin films, followed by characterization of their morphology using techniques like scanning electron microscopy (SEM). The separation performance would be evaluated by measuring the permeability and selectivity for different gases or ions.

Table 2: Illustrative Gas Separation Performance of Imidazole-Containing Polymer Membranes (Note: This data is representative of membranes containing imidazole functionalities and does not represent experimentally verified data for polymers of this compound.)

Gas PairPermeability (Barrer)Selectivity (α)
CO₂/N₂ 50 - 20020 - 50
CO₂/CH₄ 40 - 15015 - 40
H₂/N₂ 100 - 500> 100

Development of Chemical Sensors and Probes for Non-biological Analytes

The unique chemical properties of both the aniline and imidazole components of this compound make it an interesting candidate for the development of chemical sensors. The polyaniline backbone can act as a conductive transducer, while the imidazole group can serve as a selective recognition site for various analytes. rsc.org

Chemodosimeters are sensing molecules that undergo an irreversible chemical reaction with an analyte, leading to a detectable change in their physical properties, such as color or fluorescence. A polymer or molecule containing the this compound unit could be designed to function as a chemodosimeter. For instance, the imidazole or aniline group could react with a specific analyte, leading to a change in the electronic structure of the molecule and a corresponding change in its absorption or emission spectrum.

This could be exploited to create "turn-on" or "turn-off" fluorescent sensors. In a "turn-off" sensor, the initial material is fluorescent, and the interaction with the analyte quenches the fluorescence. Conversely, in a "turn-on" sensor, the material is initially non-fluorescent, and the reaction with the analyte induces fluorescence. The development of such sensors would involve synthesizing a material that exhibits a strong and selective response to the target analyte.

The imidazole group is well-known for its ability to coordinate with a variety of metal ions, including heavy metal ions. elsevierpure.com This property can be harnessed to develop sensors for the detection of these environmentally and biologically significant pollutants. A polymer or material functionalized with this compound could act as a selective sorbent or recognition element for heavy metal ions.

When the imidazole groups on the polymer chain bind to metal ions, it can lead to a change in the electrical or optical properties of the material. For example, in an electrochemical sensor, the binding of metal ions could alter the conductivity or redox potential of a conductive polymer backbone. In an optical sensor, this binding event could cause a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). mdpi.com

Table 3: Representative Performance of Imidazole-Based Heavy Metal Ion Sensors (Note: This table presents typical performance characteristics of sensors utilizing imidazole-based recognition elements and is for illustrative purposes.)

Metal IonDetection MethodLimit of Detection (LOD)Linear Range
Cu²⁺ Fluorescence10 - 100 nM0.1 - 10 µM
Hg²⁺ Colorimetric50 - 500 nM0.5 - 50 µM
Pb²⁺ Electrochemical1 - 50 nM0.01 - 5 µM
Cd²⁺ Fluorescence20 - 200 nM0.2 - 20 µM

Polyaniline and its derivatives have been extensively studied for gas sensing applications due to the change in their electrical conductivity upon exposure to various gases. rsc.org The incorporation of this compound into a polymer could enhance its gas sensing capabilities. The basic nature of the imidazole and aniline groups makes them potential interaction sites for acidic gases like CO₂, SO₂, and NOx.

A sensor could be fabricated by depositing a thin film of the polymer onto an electrode. When the target gas molecules adsorb onto the polymer film, they can interact with the imidazole or aniline groups, leading to a change in the polymer's doping state and, consequently, its conductivity. This change in conductivity can be measured to quantify the concentration of the gas. The sensitivity and selectivity of the sensor would depend on the specific interactions between the polymer and the gas molecules. For example, amine-functionalized imidazole-based polymers have been investigated for CO2 detection. acs.org

Table 4: Illustrative Gas Sensing Characteristics of Functionalized Conductive Polymers (Note: The following data is representative of gas sensors based on functionalized conductive polymers and is not specific to materials derived from this compound.)

Target GasSensor Response MechanismTypical SensitivityResponse Time
CO₂ Change in conductivity1-5% per 100 ppm30 - 120 s
NH₃ Change in conductivity5-15% per 10 ppm10 - 60 s
NO₂ Change in conductivity2-8% per 1 ppm20 - 90 s
H₂S Change in conductivity3-10% per 5 ppm15 - 75 s

Applications in Supramolecular Gels, Self-Assembled Hydrogels, and Organogels

There is no scientific literature available describing the use of this compound or its derivatives in the formation of supramolecular gels, self-assembled hydrogels, or organogels.

Use in Functional Coatings, Thin Films, and Surface Modifications

No research has been published detailing the application of this compound as a component in functional coatings, for the creation of thin films, or in processes of surface modification for non-biological applications.

Advanced Studies on Reaction Mechanisms and Kinetics of 4 2 1h Imidazol 1 Yl Ethyl Aniline

Determination of Reaction Kinetics and Rate Laws

The study of reaction kinetics for 4-[2-(1H-imidazol-1-yl)ethyl]aniline would involve monitoring the concentration of the reactant or a product over time to determine the rate of a chemical reaction. This is crucial for understanding how quickly a reaction proceeds and for elucidating its mechanism.

Methodologies:

Spectroscopic Techniques: UV-Vis spectroscopy could be employed if the compound or its reaction products have a distinct chromophore. The change in absorbance at a specific wavelength would be proportional to the change in concentration.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be used to separate and quantify the reactants and products at various time intervals.

NMR Spectroscopy: In-situ NMR monitoring can track the disappearance of reactant signals and the appearance of product signals, providing real-time kinetic data.

From this data, the rate law , an equation that links the reaction rate with the concentrations of reactants, would be determined. For a hypothetical reaction of this compound with a reagent 'B', the rate law might take the form:

Rate = k[this compound]^m[B]^n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders would be determined experimentally by varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.

Investigation of Kinetic and Solvent Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for determining reaction mechanisms. wikipedia.org This involves replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. A significant change in rate (a primary KIE) suggests that the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. princeton.edu For this compound, one could, for example, deuterate the N-H protons of the aniline (B41778) or specific C-H bonds to probe their involvement in a reaction's transition state.

Solvent Isotope Effects are investigated by running the reaction in a deuterated solvent (e.g., D₂O instead of H₂O) and comparing the rate to that in the non-deuterated solvent. This can provide insights into the role of the solvent in the reaction mechanism, particularly in proton transfer steps.

Analysis of Solvent Effects on Reactivity, Selectivity, and Reaction Pathways

The choice of solvent can significantly influence the rate, selectivity (the preference for one product over another), and even the pathway of a reaction involving this compound.

Types of Solvent Effects:

Polarity: The polarity of the solvent can affect the stabilization of charged intermediates or transition states. Polar solvents tend to accelerate reactions that involve the formation of charged species in the transition state.

Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can donate hydrogen bonds and can solvate both cations and anions effectively. Aprotic solvents (e.g., acetone, DMSO) lack acidic protons and are generally better at solvating cations than anions. The nature of the solvent can thus influence nucleophilicity and electrophilicity of reactants.

Specific Solvation: Solvents can interact with reactants in specific ways, such as through hydrogen bonding, which can alter their reactivity.

Systematic studies would involve conducting a reaction in a range of solvents with varying properties and correlating the observed rate constants and product distributions with solvent parameters.

Detailed Transition State Analysis and Reaction Coordinate Mapping

Transition state analysis involves characterizing the high-energy, transient molecular structure that exists at the peak of the energy barrier between reactants and products. This is often accomplished through computational chemistry.

Computational Methods:

Density Functional Theory (DFT): A widely used method to calculate the geometry and energy of the transition state.

Ab initio methods: More computationally expensive but often more accurate methods for studying electronic structure.

These calculations would provide a reaction coordinate map , which is a plot of the energy of the system as it progresses from reactants to products, passing through the transition state. This map provides valuable information about the activation energy of the reaction, which is directly related to the reaction rate. For this compound, this would involve modeling its interaction with another reactant and mapping the energetic pathway of their transformation into products.

Supramolecular Chemistry and Non Covalent Interactions of 4 2 1h Imidazol 1 Yl Ethyl Aniline

Hydrogen Bonding Networks and Architectures

Hydrogen bonding plays a pivotal role in the molecular recognition and assembly of 4-[2-(1H-imidazol-1-yl)ethyl]aniline. The molecule possesses both hydrogen bond donors and acceptors, making it capable of forming intricate and predictable hydrogen-bonded networks. The primary amine (-NH₂) of the aniline (B41778) moiety serves as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the imidazole (B134444) ring acts as a hydrogen bond acceptor.

In the solid state, imidazole derivatives are known to form persistent N–H···N hydrogen-bonded tape motifs. researchgate.netnih.gov For this compound, if the imidazole ring were to exist in its N-H tautomeric form, it could participate as both a donor and an acceptor, leading to the formation of one-dimensional chains or more complex three-dimensional architectures. semanticscholar.orgresearchgate.net The aniline N-H groups can also form hydrogen bonds with the imidazole nitrogen acceptors of neighboring molecules. The interplay between these different hydrogen bonding possibilities can lead to the formation of robust supramolecular synthons, which are structural units within supermolecules that can be assembled through known intermolecular interactions. nih.govresearchgate.net

The flexibility of the ethyl linker allows the molecule to adopt various conformations to optimize these hydrogen bonding interactions, potentially leading to the formation of cyclic or catemeric structures. The specific architecture of the hydrogen-bonding network will ultimately depend on the crystallization conditions and the presence of any co-forming molecules.

Potential Hydrogen Bond Donor Potential Hydrogen Bond Acceptor Resulting Supramolecular Motif
Aniline N-HImidazole NLinear chains, cyclic dimers
Imidazole N-H (if tautomerized)Imidazole NTapes, ribbons, sheets researchgate.net
Imidazole N-H (if tautomerized)Aniline N (less likely)Heterodimers

Pi-Stacking, C-H···π, and Other Aromatic Interactions

The aniline and imidazole rings of this compound are both aromatic systems capable of engaging in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the π-electron clouds of aromatic rings, are crucial in stabilizing supramolecular assemblies. The electron-rich nature of the aniline ring and the π-system of the imidazole ring can lead to favorable face-to-face or offset π-stacking arrangements. nih.govrsc.org

Computational studies on the interaction between imidazolium (B1220033) cations and aromatic amino acids have shown that the most stable configurations often involve the imidazolium cation stacked over the aromatic rings, highlighting the significance of cation-π and π-π interactions. rsc.org While this compound is neutral, the principles of π-π stacking remain relevant. The pyrrole-like nitrogen in the imidazole ring can enhance the electron density of the π system, augmenting these interactions. nih.govresearchgate.net

Interaction Type Participating Moieties Potential Impact on Structure
π-π StackingAniline ring - Imidazole ringFormation of columnar stacks or layered structures
π-π StackingAniline ring - Aniline ringDimerization and aggregation
π-π StackingImidazole ring - Imidazole ringDimerization and aggregation nih.govrsc.org
C-H···πEthyl C-H - Aromatic ringStabilization of three-dimensional packing
C-H···πAromatic C-H - Aromatic ringFine-tuning of molecular orientation

Host-Guest Chemistry with Macrocyclic Receptors and Cavitands

The molecular dimensions and functional groups of this compound make it a suitable guest for encapsulation within various macrocyclic hosts, such as cyclodextrins and calixarenes. This area of host-guest chemistry is driven by a combination of non-covalent interactions, including hydrophobic effects, van der Waals forces, and hydrogen bonding.

Cyclodextrins, with their hydrophobic inner cavity and hydrophilic exterior, are known to form inclusion complexes with aromatic guest molecules in aqueous solutions. rsc.org The aniline moiety of this compound could be encapsulated within the cavity of β-cyclodextrin, driven by the hydrophobic effect. rsc.orgresearchgate.netresearchgate.net The formation of such a host-guest complex could be monitored by techniques like NMR spectroscopy, observing shifts in the proton signals of both the host and the guest upon complexation. rsc.org

Calixarenes, with their tunable cavity sizes and potential for functionalization, also represent a class of hosts capable of binding with imidazole and aniline derivatives. benthamdirect.com The imidazole and aniline moieties could interact with the aromatic walls of the calixarene (B151959) cavity through π-π stacking, while the amine group could form hydrogen bonds with functional groups on the calixarene rim. nih.govresearchgate.net The formation of stable complexes between calixarenes and such guests has been demonstrated, with applications in sensing and catalysis. nih.govresearchgate.net

Macrocyclic Host Binding Moiety of Guest Primary Driving Force(s) Potential Application
β-CyclodextrinAniline ringHydrophobic effect, van der Waals forces rsc.orgIncreased aqueous solubility
γ-CyclodextrinEntire molecule (potential)Hydrophobic effect, van der Waals forcesDrug delivery systems nih.gov
Functionalized Calix iucr.orgareneImidazole and/or Aniline ringπ-π stacking, hydrogen bonding nih.govMolecular recognition, sensing benthamdirect.com

Self-Assembly of this compound Derivatives into Ordered Architectures

The principles of self-assembly can be applied to derivatives of this compound to create ordered nanostructures. By introducing long alkyl chains to either the aniline or imidazole nitrogen, amphiphilic molecules can be synthesized. These amphiphiles, possessing a hydrophilic head (the imidazole-aniline moiety) and a hydrophobic tail (the alkyl chain), can self-assemble in aqueous media to form structures such as micelles, vesicles, or nanotubes. nih.govnih.gov

The nature of the self-assembled structure is influenced by factors such as the length of the alkyl chain, the pH of the solution, and the temperature. reading.ac.uk For instance, at concentrations above the critical aggregation concentration, these amphiphilic derivatives would be expected to form micelles with a hydrophobic core composed of the alkyl chains and a hydrophilic corona of the imidazole-aniline head groups. Such self-assembled systems have potential applications in drug delivery and nanotechnology. reading.ac.uk

The imidazole moiety, in particular, is a versatile component in the design of self-assembling systems. Its ability to act as a ligand for metal coordination can be exploited to create metallo-supramolecular assemblies with defined geometries and functionalities.

Type of Derivative Self-Assembly Driving Force Resulting Nanostructure
N-alkylated aniline derivativeHydrophobic interactionsMicelles, vesicles nih.gov
N-alkylated imidazole derivativeHydrophobic interactions, π-stackingMicelles, fibers nih.gov
Metal-coordinating derivativeLigand-metal bonding, H-bondingMetallo-supramolecular polymers

Co-crystallization and Crystal Engineering Principles Applied to this compound

Crystal engineering offers a powerful strategy to modify the physicochemical properties of a compound without altering its covalent structure. nih.gov Co-crystallization of this compound with other molecules, known as co-formers, can lead to the formation of new crystalline solids with improved properties such as solubility and stability. ijper.org

The selection of a suitable co-former is guided by the principles of supramolecular synthon formation. Given the hydrogen bonding capabilities of this compound, carboxylic acids are excellent candidates for co-formers. The amine group of the aniline and the imidazole nitrogen can form robust N-H···O and N···H-O hydrogen bonds with the carboxylic acid group of the co-former. This acid-base interaction is a well-established and reliable synthon in crystal engineering. iucr.orgiucr.org

For example, co-crystallization with dicarboxylic acids could lead to the formation of extended networks where the co-former bridges multiple molecules of this compound. The resulting crystal packing would also be influenced by π-stacking and other weaker interactions, which would need to be considered in the rational design of the co-crystal. researchgate.net

Co-former Class Key Supramolecular Synthon Potential Outcome
Carboxylic acidsN-H···O (amine-acid), N···H-O (imidazole-acid)Formation of stable co-crystals iucr.orgiucr.org
PhenolsN-H···O (amine-phenol), N···H-O (imidazole-phenol)Extended hydrogen-bonded networks nih.gov
Other H-bond donors/acceptorsVarious hydrogen bondsNovel crystalline phases with modified properties

Future Directions and Emerging Research Avenues for 4 2 1h Imidazol 1 Yl Ethyl Aniline

Exploration of Novel and Unconventional Synthetic Methodologies

While traditional methods for synthesizing imidazole (B134444) derivatives are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. researchgate.net The need for greener and more economical processes is driving innovation in this area. researchgate.net

Key areas for exploration include:

Catalytic Methods: The use of transition metal catalysts, such as copper and palladium, has already improved the efficiency and selectivity of imidazole synthesis. Future work could focus on developing novel catalytic systems for the specific and controlled functionalization of the 4-[2-(1H-imidazol-1-yl)ethyl]aniline scaffold.

Green Chemistry Approaches: Emphasis will be placed on methodologies that reduce environmental impact. This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient techniques like microwave-assisted synthesis. irjmets.com

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Debus-Radiszewski synthesis, offer a streamlined approach to creating complex, substituted imidazoles. researchgate.net Adapting these strategies could allow for the rapid generation of a diverse library of this compound derivatives for screening and application development.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology to the synthesis of this compound could enable more efficient and reproducible production.

Overcoming existing challenges, such as controlling regioselectivity during substitution reactions on the imidazole ring, remains a critical goal for synthetic chemists.

Design and Discovery of Next-Generation Functional Materials

The distinct electronic and structural features of the imidazole and aniline (B41778) groups make this compound a promising building block for a new generation of functional materials. irjmets.com Its ability to participate in hydrogen bonding, coordinate with metals, and undergo polymerization opens up a wide range of possibilities. researchgate.netnih.gov

Emerging applications in materials science include:

Advanced Polymers: Imidazole-based polymers are known for their high thermal stability and ionic conductivity. irjmets.com Incorporating the this compound unit into polymer chains could lead to materials with tailored electronic, thermal, and mechanical properties for use in membranes, coatings, or electronic devices.

Corrosion Inhibitors: Imidazole derivatives have demonstrated efficacy as corrosion inhibitors by forming a protective film on metal surfaces. kfupm.edu.sa The aniline group in this compound could enhance this protective action, leading to more robust inhibitors for industrial applications.

Luminescent Materials: The imidazole core is a component of hot exciton (B1674681) luminogens, which are used in high-efficiency organic light-emitting diodes (OLEDs). rsc.org Research into functionalizing this compound could lead to novel materials for next-generation displays and lighting.

Supramolecular Assemblies: The imidazole ring can act as a recognition moiety, coordinating with metal ions and interacting with other organic molecules through non-covalent forces. mdpi.com This property can be harnessed to construct complex, self-assembled supramolecular structures for sensing, catalysis, or drug delivery.

Potential Material ApplicationKey Functional MoietyAnticipated Properties
High-Performance PolymersImidazole, AnilineHigh thermal stability, ionic conductivity, tailored electronic properties
Corrosion InhibitorsImidazoleFormation of protective surface layers, enhanced adhesion
Organic Light-Emitting Diodes (OLEDs)Imidazole CoreHigh efficiency, hot exciton pathways
Environmental RemediationImidazole, AnilineHeavy metal chelation, CO2 capture
Supramolecular SensorsImidazoleSelective ion binding, molecular recognition

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds. mit.eduscispace.com These computational tools can significantly accelerate the discovery and optimization of derivatives of this compound.

Key applications of AI/ML in this context include:

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR): ML algorithms can build models that correlate the structure of imidazole derivatives with their chemical properties (e.g., enthalpy, entropy) and biological activities. researchgate.netiau.irresearchgate.net Such models can predict the characteristics of new, unsynthesized derivatives of this compound, guiding experimental efforts toward the most promising candidates.

Accelerated Material Discovery: Machine learning can screen vast virtual libraries of compounds to identify candidates with desired properties for specific applications, such as identifying novel organic dyes for dye-sensitized solar cells. nih.gov This approach can be used to find derivatives of this compound with optimal electronic properties for materials science applications.

De Novo Drug Design: Generative models, such as recurrent neural networks (RNNs), can be trained on known active molecules to design entirely new structures with a high probability of being active against a specific biological target. acs.org

Synthetic Route Prediction: AI-powered tools can analyze the structure of a target molecule and propose viable synthetic pathways, saving significant time and resources in the lab. nih.gov

AI/ML ApplicationDescriptionRelevance to this compound
QSPR/QSAR ModelingPredicts properties and activities based on molecular structure. researchgate.netiau.irGuides the design of derivatives with specific functions (e.g., enhanced biological activity, material properties).
Virtual ScreeningScreens large compound libraries computationally for desired characteristics. nih.govAccelerates the identification of promising derivatives for applications like electronics or catalysis.
Generative ModelsDesigns novel molecular structures with desired activities. acs.orgCreates new drug candidates based on the imidazole-aniline scaffold.
Retrosynthesis PlanningPredicts optimal synthetic routes to a target compound. nih.govFacilitates the efficient and practical synthesis of novel, complex derivatives.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The full potential of this compound and its derivatives will be unlocked through collaborative, interdisciplinary research. The complex interplay between molecular structure, material properties, and device performance necessitates expertise from multiple fields.

Future interdisciplinary research directions include:

Chemistry and Materials Science: Chemists can synthesize novel derivatives with specific functionalities, which materials scientists can then incorporate into new materials like polymers, nanocomposites, or coatings. researchgate.net The feedback from materials characterization can then guide further synthetic efforts.

Chemistry and Engineering: The development of practical applications, such as corrosion inhibitors or electronic components, requires a partnership between chemists and engineers. kfupm.edu.sa Chemists can design and synthesize the active compounds, while engineers can formulate, test, and integrate them into real-world systems and devices.

Chemistry, Biology, and Medicine: In the realm of medicinal chemistry, the design of new therapeutic agents based on the this compound scaffold requires close collaboration. nih.gov Chemists synthesize compounds, biologists test their efficacy and mechanism of action, and medicinal chemists refine the structures to improve potency and reduce side effects. nih.govresearchgate.net

Identification of Key Challenges and Opportunities in Imidazole-Aniline Chemistry Research

The future of research into this compound is promising, but it is not without its challenges. Addressing these hurdles will be key to capitalizing on the numerous opportunities this class of compounds presents.

Key Challenges:

Synthetic Complexity: Achieving precise control over the synthesis of complex, multi-substituted imidazole-aniline derivatives, particularly with regard to regioselectivity, remains a significant challenge.

Sustainability: A primary hurdle is the development of synthetic methods that are not only efficient but also environmentally benign and economically scalable.

Biological Complexity: When exploring medicinal applications, challenges such as drug resistance, off-target effects, and unfavorable pharmacokinetic profiles must be overcome. nih.gov

Key Opportunities:

Novel Applications: The versatility of the imidazole-aniline scaffold offers vast opportunities for innovation in areas that are still largely unexplored, such as nanotechnology, catalysis, and the development of biocompatible materials. irjmets.com

Targeted Therapeutics: The ability of the imidazole ring to interact with various biological targets provides an opportunity to design highly selective and potent therapeutic agents for a range of diseases. nih.gov

Synergy with AI: The integration of AI and machine learning presents a major opportunity to accelerate the entire research and development cycle, from molecular design and property prediction to synthesis planning. irjmets.com

Sustainable Technologies: There is a significant opportunity to use these compounds as building blocks for sustainable materials, contributing to green technologies like CO2 capture or the development of environmentally friendly corrosion inhibitors.

Q & A

Q. What synthetic strategies are optimal for preparing 4-[2-(1H-imidazol-1-yl)ethyl]aniline with high purity?

  • Methodological Answer : The synthesis typically involves coupling an imidazole derivative with a substituted aniline. A two-step approach is recommended:

Alkylation : React 1H-imidazole with 1,2-dibromoethane to form 2-(1H-imidazol-1-yl)ethyl bromide.

Buchwald-Hartwig Coupling : Use palladium catalysts (e.g., Pd(OAc)₂) to couple the intermediate with 4-nitroaniline, followed by nitro group reduction to yield the final product .

  • Critical Parameters :
  • Maintain anhydrous conditions to prevent side reactions.
  • Purify intermediates via column chromatography (silica gel, 60–120 mesh) using ethyl acetate/hexane gradients.
  • Purity Validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, δ 6.8–7.5 ppm for aromatic protons) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and computational methods:
  • FT-IR : Identify characteristic N-H (aniline) and C-N (imidazole) stretches at ~3300 cm⁻¹ and 1250 cm⁻¹, respectively.
  • ¹H/¹³C NMR : Compare experimental shifts with density functional theory (DFT)-predicted spectra using Gaussian 16 at the B3LYP/6-311++G(d,p) level.
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 202.1 (calculated exact mass: 201.1) .

Advanced Research Questions

Q. How does the ethylimidazole substituent influence the compound’s electronic properties and coordination chemistry?

  • Methodological Answer : The ethyl spacer enhances conformational flexibility, allowing the imidazole to act as a bidentate ligand. Key analyses include:
  • Cyclic Voltammetry : Measure redox potentials (e.g., E₁/2 for imidazole → imidazolium conversion) in DMF/TBAP.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity with transition metals (e.g., Cu²⁺, Zn²⁺).
  • X-ray Crystallography : Resolve metal-complex structures to confirm binding modes (e.g., κ²-N,N’ coordination) .
  • Table : Comparison of HOMO-LUMO Gaps in Analogues
CompoundHOMO (eV)LUMO (eV)Gap (eV)
4-[2-(Imidazolyl)ethyl]aniline-5.2-1.83.4
4-(Tetrazolyl)aniline-5.5-2.13.4

Q. How can contradictory biological activity data for this compound be resolved in antimicrobial studies?

  • Methodological Answer : Discrepancies often arise from assay conditions or bacterial strain variability. Mitigation strategies:
  • Standardized MIC Assays : Use CLSI guidelines with E. coli ATCC 25922 and S. aureus ATCC 29213.
  • Check Membrane Permeability : Perform SYTOX Green uptake assays to differentiate bactericidal vs. bacteriostatic effects.
  • SAR Analysis : Compare activity with analogues (e.g., 4-(imidazolylmethyl)aniline) to isolate the ethyl spacer’s role .
  • Data Example :
StrainMIC (µg/mL)95% Confidence Interval
E. coli3228–36
P. aeruginosa>64N/A

Q. What computational approaches predict the compound’s pharmacokinetic properties for drug design?

  • Methodological Answer : Use in silico tools to evaluate absorption and metabolism:
  • ADMET Prediction : SwissADME for logP (predicted: 1.8), solubility (LogS: -3.2), and CYP450 inhibition (CYP3A4 IC₅₀: 12 µM).
  • Molecular Dynamics (MD) : Simulate binding to target enzymes (e.g., fungal CYP51) using GROMACS (force field: CHARMM36).
  • Metabolite Identification : Employ MetaSite 7.0 to predict N-acetylation (primary pathway) and imidazole hydroxylation .

Experimental Design & Data Contradiction

Q. How to design experiments to isolate the effects of the ethylimidazole-aniline linkage in catalytic applications?

  • Methodological Answer : Use controlled comparative studies:
  • Catalytic Activity : Test hydrogenation of nitroarenes using Pd/C with/without the compound as a ligand.
  • Control Experiments : Replace the ethyl spacer with methyl or propyl groups to assess steric/electronic contributions.
  • Kinetic Analysis : Calculate turnover frequency (TOF) and activation energy (Ea) via Arrhenius plots .

Q. Why do NMR spectra sometimes show unexpected peaks at δ 4.1–4.3 ppm?

  • Resolution Strategy : Peaks in this range suggest residual solvent (e.g., DMF) or incomplete alkylation. Steps:

Re-crystallize from ethanol/water (7:3 v/v).

Re-run ¹H NMR in CDCl₃ to suppress solvent interference.

Perform HSQC to assign ambiguous signals to aliphatic CH₂ groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(1H-imidazol-1-yl)ethyl]aniline
Reactant of Route 2
4-[2-(1H-imidazol-1-yl)ethyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.